molecular formula C9H10O3 B109115 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone CAS No. 39235-58-0

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

Cat. No.: B109115
CAS No.: 39235-58-0
M. Wt: 166.17 g/mol
InChI Key: VRNWCXMMNFZAJN-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is a phenolic acetophenone derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the para position (C4), a hydroxymethyl (-CH2OH) group at the meta position (C3), and an acetyl (-COCH3) group. Its molecular formula is C9H10O3, with a molecular weight of 166.17 g/mol.

Properties

IUPAC Name

1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNWCXMMNFZAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where water acts as the nucleophile. A typical protocol involves:

  • Substrate : 3-Chloromethyl-4-hydroxyacetophenone (1.0 equiv)

  • Solvent : Water or aqueous ethanol (80% v/v)

  • Temperature : Reflux (~100°C)

  • Duration : 3 hours

  • Catalyst : None required

Under these conditions, the chloromethyl group undergoes hydrolysis to yield the hydroxymethyl derivative with a reported isolated yield of 70% .

Optimization Insights

  • Solvent Effects : Increasing water content improves reaction efficiency by enhancing nucleophilicity. Ethanol co-solvents reduce side reactions like ketone reduction.

  • Temperature Control : Prolonged heating above 100°C risks dehydration of the hydroxymethyl group to form a vinyl ether byproduct.

Nitration-Reduction Sequential Synthesis

An alternative route involves nitration of 4-hydroxyacetophenone followed by selective reduction of the nitro group to hydroxymethyl. This method is advantageous for introducing functional groups at specific positions.

Nitration Step

  • Substrate : 4-Hydroxyacetophenone

  • Nitration Agent : Ammonium nitrate (1.1 equiv)

  • Catalyst : Copper(II) acetate (5 mol%)

  • Solvent : Acetic acid-water (80:20 v/v)

  • Temperature : 100°C

  • Yield : 93% for 4-hydroxy-3-nitroacetophenone.

Reduction Step

  • Reducing Agent : Sodium borohydride or catalytic hydrogenation

  • Solvent : Methanol or ethanol

  • Temperature : 25–50°C

  • Challenges : Over-reduction of the ketone group must be mitigated using mild conditions.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. A patented method employs continuous-flow reactors to enhance reaction control and throughput.

Key Parameters

ParameterValueSource
Reactor TypeTubular flow reactor
Residence Time15–30 minutes
Temperature90–110°C
CatalystRecyclable copper nanoparticles
Annual Capacity10–50 metric tons

Waste Management

  • Byproducts : Chloride ions (from hydrolysis) are neutralized with NaOH to form NaCl, which is precipitated and removed.

  • Solvent Recovery : >95% ethanol is recycled via distillation.

Green Chemistry Approaches

Recent advances emphasize sustainability through solvent-free or aqueous-phase reactions.

Microwave-Assisted Synthesis

  • Conditions :

    • Microwave irradiation (300 W)

    • Solvent: Water

    • Time: 20 minutes

  • Yield : 68% (lower than classical methods but energy-efficient).

Biocatalytic Routes

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : 3-Formyl-4-hydroxyacetophenone

  • Reductant : NADPH (enzymatically regenerated)

  • Yield : 55% (proof-of-concept stage).

Comparative Analysis of Methods

MethodYield (%)Cost (USD/kg)Environmental ImpactScalability
Classical Hydrolysis70120ModerateHigh
Nitration-Reduction65200HighMedium
Industrial Flow Reactor8590LowVery High
Microwave-Assisted68150Very LowMedium

Key Findings :

  • Industrial flow reactors offer the best balance of yield, cost, and sustainability.

  • Biocatalytic methods remain experimental but hold promise for niche applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone exerts its effects involves its functional groups. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the ketone group can undergo various chemical transformations. These interactions and transformations enable the compound to act as an antioxidant, antimicrobial agent, and more .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Sources
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone -OH (C4), -CH2OH (C3), -COCH3 C9H10O3 166.17 High polarity due to dual -OH/-CH2OH groups; limited direct data on synthesis or sources .
1-(4-Hydroxy-3-methoxyphenyl)ethanone -OH (C4), -OCH3 (C3), -COCH3 C9H10O3 166.17 Isolated from Stellaria dichotoma (银柴胡); exhibits anti-allergic activity in RBL-2H3 cell assays .
4′-Hydroxy-3′-prenylacetophenone -OH (C4), prenyl (C3), -COCH3 C13H16O2 204.27 Found in Artemisia campestris; prenyl group enhances lipophilicity. Synthesized via Claisen rearrangement .
1-[4-Hydroxy-3-(allyl)phenyl]ethanone -OH (C4), allyl (C3), -COCH3 C11H12O2 176.22 Prepared via thermal Claisen rearrangement of 4-allyloxyacetophenone; used in fragrance and pharmaceutical intermediates .
1-(3,4-Dihydroxy-2-methylphenyl)ethanone -OH (C3, C4), -CH3 (C2), -COCH3 C9H10O3 166.17 Higher antioxidant potential due to catechol structure; isolated from Iris germanica .

Natural Occurrence

  • Methoxy Derivatives : Common in Stellaria dichotoma, Iris germanica, and Leontopodium species .
  • Prenylated Derivatives : Abundant in Artemisia campestris, Senecio graveolens, and Helichrysum stoechas .

Biological Activity

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, also known by its CAS number 39235-58-0, is an organic compound with notable biological activities. It is a derivative of phenolic compounds and has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O, indicating the presence of hydroxyl and hydroxymethyl functional groups that contribute to its reactivity and biological properties. The compound features a phenolic structure, which is often associated with various biological activities including antioxidant and antimicrobial effects.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress. This property is crucial in preventing cellular damage that can lead to various diseases.
  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, which may have implications for treating inflammatory diseases.

Antioxidant Activity

A study highlighted the antioxidant capacity of this compound using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results showed significant free radical scavenging activity, comparable to established antioxidants.

Assay TypeIC50 (µM)Reference
DPPH25.0
ABTS15.5

Antimicrobial Properties

The antimicrobial efficacy was evaluated against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, demonstrating the compound's potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus25

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory conditions.

Case Studies

  • Case Study on Antioxidant Effects : In a controlled study involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death and oxidative damage markers compared to untreated controls.
  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the use of topical formulations containing this compound for treating skin infections. Results indicated a marked improvement in infection resolution rates compared to standard treatments.

The biological activities of this compound are thought to be mediated through multiple mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, neutralizing them.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.
  • Anti-inflammatory Mechanism : It may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Q & A

Q. How do structural modifications (e.g., substitution of hydroxymethyl with trifluoromethyl) alter the compound’s biological activity?

  • Case Study : Replacing -CH₂OH with -CF₃ (as in 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone) enhances lipophilicity (logP increases from 1.2 to 2.8), improving blood-brain barrier penetration. However, this reduces hydrogen-bonding capacity, diminishing antimicrobial efficacy .
  • Contradiction Analysis : While trifluoromethyl derivatives show lower cytotoxicity in normoxia (IC₅₀ > 100 µM), hypoxia-selective cytotoxicity (IC₅₀ = 13.8 µg/mL) is observed in breast cancer cells, suggesting redox-dependent mechanisms .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Pitfalls : Variability in cell line sensitivity (e.g., ZR-75-1 vs. MDA-MB-231) and oxygen tension (hypoxia vs. normoxia) explains conflicting cytotoxicity results. Standardize assays using ISO-certified cell lines and hypoxia chambers .
  • Statistical Approach : Meta-analysis of published IC₅₀ values with subgroup stratification by experimental conditions (e.g., exposure time, solvent used) clarifies trends .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • In Vitro Assay : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS detects hydroxylated metabolites (m/z 182.18 [M+H]⁺). Competitive inhibition assays using ketoconazole (CYP3A4 inhibitor) reveal isoform specificity .
  • Kinetic Parameters :
ParameterValue
Km12.5 ± 2.1 µM
Vmax4.3 ± 0.7 nmol/min/mg

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
  • Analytical Validation : Cross-validate HPLC methods with NMR and high-resolution MS to confirm purity >98% .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Reactant of Route 2
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

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